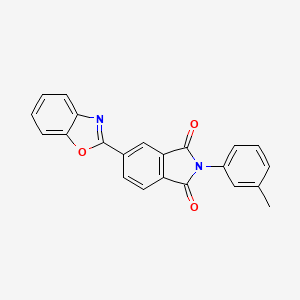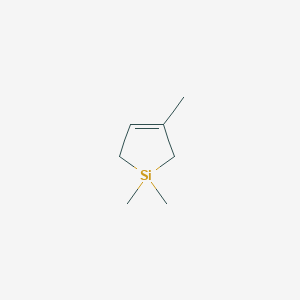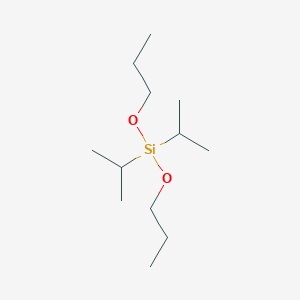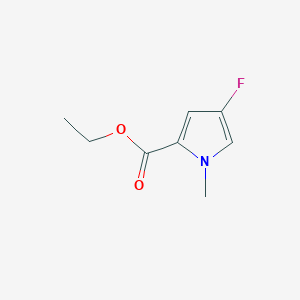
5-(1,3-benzoxazol-2-yl)-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-Benzoxazol-2-yl)-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzoxazole ring fused to an isoindole structure, with a methylphenyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzoxazol-2-yl)-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes:
Formation of the Benzoxazole Ring: This can be achieved by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Isoindole: The isoindole ring can be synthesized through cyclization reactions involving phthalic anhydride and primary amines.
Coupling Reactions: The final step involves coupling the benzoxazole and isoindole intermediates, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.
Reduction: Reduction reactions can occur at the carbonyl groups in the isoindole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of carbonyl groups can yield alcohols.
Substitution: Halogenated derivatives of the compound.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It may be used in the synthesis of organic semiconductors.
Biology
Biological Probes: The compound can be used as a fluorescent probe in biological imaging due to its heterocyclic structure.
Medicine
Industry
Dyes and Pigments: The compound can be used in the production of dyes and pigments due to its aromatic structure.
作用机制
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their function. The benzoxazole and isoindole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
5-(1,3-Benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione: Lacks the methylphenyl substituent.
2-(3-Methylphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the benzoxazole ring.
5-(1,3-Benzoxazol-2-yl)-2-phenyl-1H-isoindole-1,3(2H)-dione: Lacks the methyl group on the phenyl ring.
Uniqueness
The presence of both the benzoxazole and isoindole rings, along with the methylphenyl substituent, makes 5-(1,3-benzoxazol-2-yl)-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione unique. This combination of structural features can result in distinct chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
5744-55-8 |
|---|---|
分子式 |
C22H14N2O3 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
5-(1,3-benzoxazol-2-yl)-2-(3-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H14N2O3/c1-13-5-4-6-15(11-13)24-21(25)16-10-9-14(12-17(16)22(24)26)20-23-18-7-2-3-8-19(18)27-20/h2-12H,1H3 |
InChI 键 |
UFRCXKJYSZUYPK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)

![1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14171102.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate](/img/structure/B14171103.png)



![N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14171130.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)

![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
